molecular formula C12H10N2O B610862 5-甲基萘[2,1-d]噁唑-2-胺

5-甲基萘[2,1-d]噁唑-2-胺

货号: B610862
分子量: 198.22 g/mol
InChI 键: JEGUERWMMMQFJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKA-121: 是一种合成化合物,以其作为中间电导钙激活钾通道 (KCa3.1) 的选择性激活剂而闻名。 它也已知激活小电导钙激活钾通道 (KCa2.3),但效力明显较低 该化合物因其潜在的治疗应用而被广泛研究,尤其是在心血管和神经学研究中 .

作用机制

SKA-121 通过选择性激活中间电导钙激活钾通道 (KCa3.1) 发挥其作用。它与通道的钙调蛋白结合域结合,增强通道对钙离子的敏感性。 这会导致通道的开放概率增加,允许更多的钾离子通过,从而调节细胞兴奋性和离子稳态 .

安全和危害

The compound has been categorized into chemical category 5, with an LD greater than 2000 mg/kg body, indicating relatively low acute toxicity . It also showed about 10 times lower cytotoxicity towards a normal human cell line (HEK293) than albendazole .

准备方法

合成路线和反应条件: SKA-121 通过等排替换方法合成。 详细的合成路线涉及萘并[2,1-d]噁唑-2-胺结构的形成,它是 SKA-121 的关键组成部分 。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。

工业生产方法: 虽然 SKA-121 的具体工业生产方法没有得到广泛记录,但该化合物是在实验室中为研究目的合成的。 生产过程涉及标准有机合成技术,包括纯化步骤,如重结晶和色谱,以达到高纯度水平 .

化学反应分析

反应类型: SKA-121 主要经历取代反应,因为它在结构中存在反应性官能团。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

    取代反应: 常见试剂包括卤化剂和亲核试剂。反应通常在受控温度下在有机溶剂中进行。

    氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。

    还原反应: 常用还原剂如硼氢化钠或氢化锂铝。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生具有不同官能团的 SKA-121 的各种衍生物 .

相似化合物的比较

类似化合物:

独特性: SKA-121 独特之处在于它对 KCa3.1 通道的选择性高于其他钾通道。 这种选择性使其成为研究 KCa3.1 通道在各种生理和病理过程中的特定作用的宝贵工具 .

属性

IUPAC Name

5-methylbenzo[g][1,3]benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGUERWMMMQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does SKA-121 interact with its target and what are the downstream effects?

A1: SKA-121 binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by SKA-121 has been linked to blood pressure regulation [].

Q2: What are the structural determinants for SKA-121's selectivity towards KCa3.1 over KCa2 channels?

A2: SKA-121 displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. SKA-121 forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.

Q3: What is the significance of the 5-methyl group in SKA-121 for its selectivity profile?

A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in SKA-121 []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].

Q4: Have any in vivo studies been conducted with SKA-121, and what were the outcomes?

A4: Yes, SKA-121 has been investigated in vivo using blood pressure telemetry experiments []. Administration of SKA-121 (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。